![molecular formula C17H14N2O3 B2540690 2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1212396-81-0](/img/structure/B2540690.png)
2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential as Anti-stress Agents
One study focuses on the synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents. A series of derivatives were synthesized and evaluated for their anti-stress activity, demonstrating potential as lead molecules for developing new anti-stress agents (Badru, Anand, & Singh, 2012).
Photoluminescent Properties
Another research area explores the photoluminescent properties of conjugated polymers containing pyrrolo[3,4-c]pyrrole units. These polymers show strong photoluminescence and are proposed for electronic applications due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Absorption and Fluorescence Studies
Research on soluble polar diketo-pyrrolo-pyrroles, including derivatives of the compound , shows these compounds exhibit moderate positive solvatochromism of fluorescence. This property suggests potential applications in materials science, specifically in the development of materials with tunable optical properties (Lun̆ák et al., 2011).
Antibacterial Activity
Some derivatives have been synthesized and screened for antibacterial activities, showing activity against bacteria like Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in developing new antibacterial agents (Kaur & Singh, 2014).
Advanced Glycation End Product Formation Inhibitory Activity
Another study synthesized derivatives to screen for inhibitory activity against the formation of advanced glycation end (AGE) products. The findings indicated significant activity against AGE formation, suggesting potential therapeutic applications in managing conditions associated with AGEs, such as diabetes complications (Kaur, Singh, & Jaggi, 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the regulation of nerve signal transmission at synapses.
Mode of Action
This compound interacts with acetylcholinesterase by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at nerve synapses. This results in enhanced cholinergic nerve transmission.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine concentration at synapses, enhancing cholinergic nerve transmission . This can result in improved cognition and memory, making the compound potentially useful in the management of Alzheimer’s disease .
Properties
IUPAC Name |
2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-13-14(11-7-3-1-4-8-11)19(12-9-5-2-6-10-12)22-15(13)17(21)18-16/h1-10,13-15H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRYJBYIRWGIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
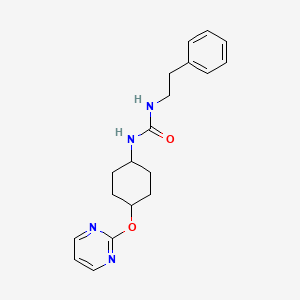
![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)
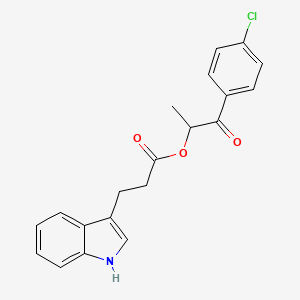
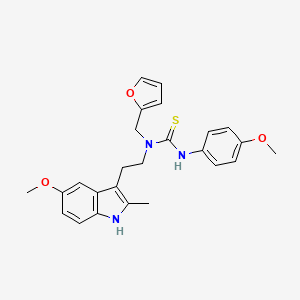
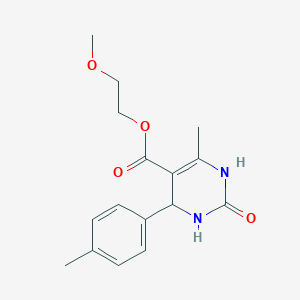
![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)
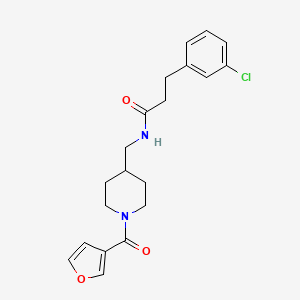
![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)

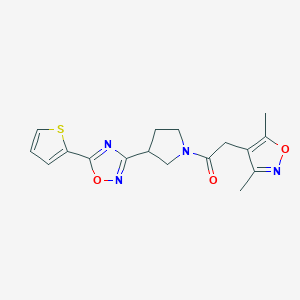
![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)
![6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540629.png)

